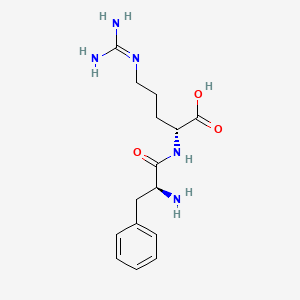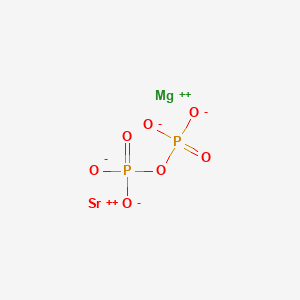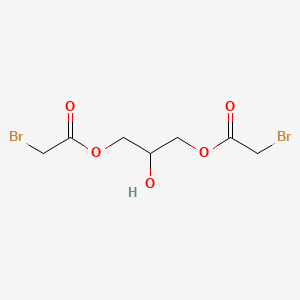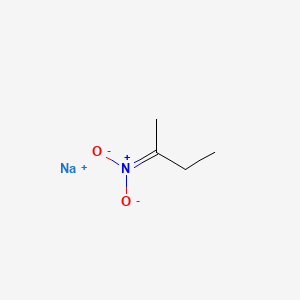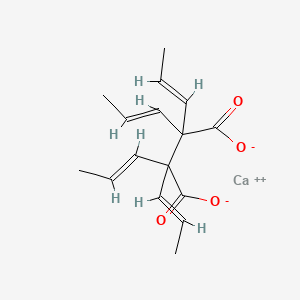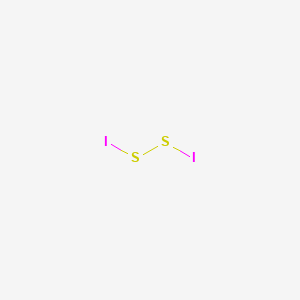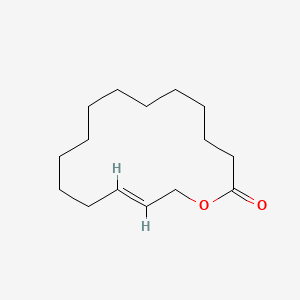
Oxacyclohexadec-14-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxacyclohexadec-14-en-2-one is a macrocyclic lactone with the molecular formula C₁₅H₂₆O₂. It is known for its musky odor and is commonly used in the fragrance industry. This compound is also referred to as a macrocyclic musk due to its large ring structure and musky scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxacyclohexadec-14-en-2-one can be synthesized through various methods, including the cyclization of long-chain hydroxy acids. One common method involves the cyclization of 15-hydroxypentadecanoic acid under acidic conditions to form the lactone ring. The reaction typically requires a strong acid catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, hydrolysis, and cyclization, with careful control of reaction conditions to optimize the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxacyclohexadec-14-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Various substituted lactones and derivatives
Aplicaciones Científicas De Investigación
Oxacyclohexadec-14-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic lactones and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.
Mecanismo De Acción
The mechanism of action of oxacyclohexadec-14-en-2-one primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. Additionally, its large ring structure allows it to interact with various molecular targets, potentially influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Oxacyclohexadec-12-en-2-one: Another macrocyclic musk with a similar structure but differing in the position of the double bond.
Cyclopentadecanolide: A macrocyclic lactone with a similar musky odor but a different ring size and structure.
Exaltolide: A well-known macrocyclic musk with a similar odor profile and applications in the fragrance industry.
Uniqueness
Oxacyclohexadec-14-en-2-one is unique due to its specific ring size and the position of the double bond, which contribute to its distinct olfactory properties and reactivity. Its ability to form stable complexes with various molecules also sets it apart from other macrocyclic musks.
Propiedades
Número CAS |
93893-91-5 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
(14E)-1-oxacyclohexadec-14-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h10,12H,1-9,11,13-14H2/b12-10+ |
Clave InChI |
PSFKNEZPTNSWPX-ZRDIBKRKSA-N |
SMILES isomérico |
C1CCCCC/C=C/COC(=O)CCCCC1 |
SMILES canónico |
C1CCCCCC=CCOC(=O)CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


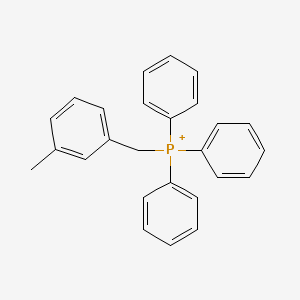


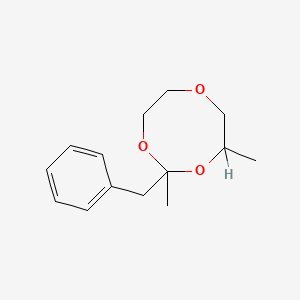
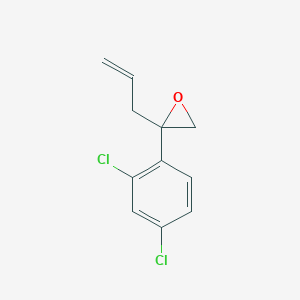
![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
